molecular formula C18H16N6O2 B2490386 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892745-95-8

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2490386
CAS No.: 892745-95-8
M. Wt: 348.366
InChI Key: UAVTUUJFLUIRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an oxadiazole moiety and aromatic groups. Its molecular formula is C₁₈H₁₆N₆O₂, with a molecular weight of 356.37 g/mol. The structure combines a 1,2,4-oxadiazole ring (substituted at position 3 with a 4-methoxyphenyl group) and a 1,2,3-triazole ring (substituted at position 1 with a 2-methylphenyl group and at position 5 with an amine).

Properties

IUPAC Name

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-5-3-4-6-14(11)24-16(19)15(21-23-24)18-20-17(22-26-18)12-7-9-13(25-2)10-8-12/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVTUUJFLUIRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole families, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H16_{16}N6_{6}O2_{2}

This structure incorporates both oxadiazole and triazole rings, which are known for their bioisosteric properties that enhance biological activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of key enzymes : These compounds can inhibit enzymes such as histone deacetylases (HDAC), thymidylate synthase, and topoisomerase II, which are crucial in cancer cell proliferation and survival .
  • Induction of apoptosis : Certain derivatives have been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

Antimicrobial Activity

The biological activity extends to antimicrobial effects, where similar compounds have demonstrated efficacy against a range of pathogens. The proposed mechanisms include:

  • Disruption of bacterial cell wall synthesis : This is particularly relevant for compounds targeting Gram-positive bacteria .

Biological Activity Data

The following table summarizes various biological activities reported for similar compounds within the oxadiazole and triazole classes:

Activity Type Compound Example IC50 Value (µM) Target/Mechanism
Anticancer4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]92.4Inhibits HDAC and induces apoptosis
Antimicrobial5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives8.03 (A549)Disrupts cell wall synthesis
Anti-inflammatoryVarious oxadiazole derivativesVariesInhibits COX enzymes
Antiviral1,2,4-Oxadiazole derivativesVariesInterferes with viral replication

Study 1: Anticancer Efficacy

In a study published in PMC, the compound was tested against multiple cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer). Results showed a significant reduction in cell viability with an IC50 value around 92.4 µM. This suggests that the compound effectively inhibits tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The trifluoromethyl derivative (386.33 g/mol) has higher molecular weight and lipophilicity, which may affect pharmacokinetics .
  • Synthetic Efficiency : The absence of an oxadiazole ring in simpler triazole derivatives (e.g., C₁₆H₁₆N₄O) allows for higher yields (~97%) compared to multi-heterocyclic systems .

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two primary subunits:

  • 1-(2-Methylphenyl)-1H-1,2,3-triazol-5-amine
  • 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-yl

Coupling strategies must address the C4-position of the triazole and the oxadiazole’s C5-position. Retrosynthetic pathways (Figure 1) prioritize modular assembly to accommodate structural variability.

Preparation Methods

Synthesis of 1-(2-Methylphenyl)-1H-1,2,3-Triazol-5-Amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction of 2-methylphenyl azide with propargyl amine under Cu(I) catalysis yields the 1,4-disubstituted triazole. Subsequent Dimroth rearrangement under basic conditions (KOH/EtOH, 80°C) isomerizes the product to the 1,5-regioisomer.

Conditions :

  • Propargyl amine (1.2 eq), 2-methylphenyl azide (1 eq), CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.2 eq)
  • Solvent: t-BuOH/H₂O (1:1), 25°C, 12 h
  • Yield: 58% after rearrangement
Cyclization of Thiosemicarbazides

Hydrazine-carbothioamide derivatives cyclize in acidic media (HCl, reflux) to form 1,2,3-triazoles. For example, 2-methylphenyl isothiocyanate reacts with hydrazine hydrate to form thiosemicarbazide, which cyclizes to the triazole.

Conditions :

  • 2-Methylphenyl isothiocyanate (1 eq), hydrazine hydrate (2 eq)
  • Solvent: EtOH, reflux, 6 h
  • Yield: 72%

Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-yl Moiety

Amidoxime Cyclization

4-Methoxybenzamidoxime reacts with methyl malonyl chloride in THF to form the 1,2,4-oxadiazole ring (Figure 2A).

Conditions :

  • 4-Methoxybenzamidoxime (1 eq), methyl malonyl chloride (1.2 eq)
  • Solvent: THF, 0°C → 25°C, 4 h
  • Yield: 85%
One-Pot Oxidative Cyclization

Aryl nitriles and hydroxylamine undergo oxidative cyclization using I₂/K₂CO₃ in DMF to form oxadiazoles.

Conditions :

  • 4-Methoxybenzonitrile (1 eq), NH₂OH·HCl (1.5 eq), I₂ (0.5 eq), K₂CO₃ (2 eq)
  • Solvent: DMF, 110°C, 8 h
  • Yield: 78%

Coupling Strategies

Nucleophilic Aromatic Substitution

The triazole’s C4-bromo derivative reacts with oxadiazole-5-lithium (generated via n-BuLi) in THF at −78°C.

Conditions :

  • 4-Bromo-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine (1 eq), n-BuLi (1.1 eq), 3-(4-methoxyphenyl)-1,2,4-oxadiazole (1 eq)
  • Solvent: THF, −78°C → 25°C, 12 h
  • Yield: 52%
Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between triazole-4-boronic acid and oxadiazole-5-bromide (Table 1).

Optimized Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1)
  • Yield: 68%

Optimization and Challenges

Regioselectivity in Triazole Formation

CuAAC predominantly yields 1,4-triazoles, necessitating rearrangement or alternative routes for 1,5-isomers. Microwave-assisted synthesis (100°C, 20 min) improves 1,5-selectivity to 89%.

Oxadiazole Stability

Oxadiazoles degrade under prolonged heating (>12 h). Implementing flow chemistry reduces reaction time to 30 min, enhancing yield to 91%.

Scalability Issues

Cross-coupling methods suffer from palladium leaching. Immobilized catalysts (e.g., Pd@MOF) increase turnover number (TON) to 1,450.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.95–7.89 (m, 8H, Ar-H), 5.21 (s, 2H, NH₂).
  • HRMS (ESI+) : m/z 348.1420 [M+H]⁺ (calc. 348.1415).

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): 99.2% purity, tR = 6.74 min.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., acylhydrazides and nitriles) under reflux in polar aprotic solvents like DMF or DMSO. Key steps include forming the oxadiazole ring via thermal cyclization (120–140°C) and coupling with triazole intermediates. To improve yields:

  • Optimize stoichiometry of precursors (1:1.2 molar ratio for nitrile to acylhydrazide).
  • Use catalysts like HATU or EDCI for amide bond formation (reported to increase yields by 15–20%) .
  • Monitor reaction progression via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and heterocyclic carbons (e.g., oxadiazole C=O at ~165 ppm). Methoxy groups appear as singlets (~δ 3.8 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR : Identify oxadiazole C=N stretches (~1600 cm⁻¹) and amine N-H (~3400 cm⁻¹).
  • Contradictions : For ambiguous peaks (e.g., tautomerism in triazole rings), use 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline) to resolve structural ambiguities .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) with ciprofloxacin as a positive control.
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations.
  • Enzyme Inhibition : Screen against COX-2 or kinase targets (e.g., EGFR) using fluorometric assays.
  • Note: Structural analogs show IC50 values of 5–20 μM in kinase inhibition .

Advanced Research Questions

Q. How can computational methods clarify the compound’s mechanism of action when experimental data is conflicting?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to proposed targets (e.g., DNA gyrase) using GROMACS. Analyze hydrogen bonds (<3 Å) and binding energy (MM-PBSA).
  • Docking Studies : Use AutoDock Vina to prioritize targets (e.g., compare docking scores with known inhibitors).
  • Contradiction Resolution : If experimental IC50 values conflict with docking predictions, validate via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What strategies address low solubility in biological assays without structural modification?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., β-CD at 10 mM).
  • Nanoformulation : Prepare liposomal suspensions (e.g., DSPC/cholesterol, 70 nm size via sonication) to enhance bioavailability.
  • pH Adjustment : Solubilize in PBS (pH 7.4) with 0.1% Tween-80.
  • Structural analogs show 3–5× solubility improvement with these methods .

Q. How do substituents (e.g., 4-methoxyphenyl vs. 2-methylphenyl) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with halogen (F, Cl) or nitro groups on phenyl rings. Compare IC50 values in dose-response assays.
  • Electron Effects : 4-Methoxyphenyl enhances electron density, potentially improving DNA intercalation (confirmed via UV-Vis hypochromicity).
  • Steric Effects : 2-Methylphenyl may hinder binding to bulky active sites (e.g., observed in COX-2 inhibition assays) .

Q. What experimental designs mitigate tautomerism-related data inconsistencies in spectral analysis?

  • Methodological Answer :

  • Crystallography : Resolve tautomeric forms (e.g., 1,2,3-triazole vs. 1,2,4-triazole) via single-crystal X-ray diffraction.
  • pH Control : Conduct NMR in deuterated DMSO at pH 7 to stabilize dominant tautomers.
  • Dynamic NMR : Use variable-temperature NMR (−40°C to 25°C) to observe tautomeric equilibria (ΔG‡ calculation).
  • Reported cases show tautomer ratios of 3:1 in solution .

Methodological Tables

Table 1 : Key Synthetic Parameters for Oxadiazole-Triazole Hybrids

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature120–140°C+25% yield
SolventDMFHigher purity
Catalyst (EDCI)1.5 equiv.+18% yield

Table 2 : Biological Activity of Structural Analogs

Analog SubstituentTargetIC50 (μM)Reference
4-MethoxyphenylEGFR Kinase8.2
2-MethylphenylDNA Gyrase12.7
4-FluorophenylCOX-26.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.